molecular formula C4H7AgN2O2S B13762482 Silver;carbamimidothioate;prop-2-enoic acid

Silver;carbamimidothioate;prop-2-enoic acid

Cat. No.: B13762482
M. Wt: 255.05 g/mol
InChI Key: DOMYACLHQZSAAI-UHFFFAOYSA-M
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Description

Silver carbamimidothioate prop-2-enoate is a coordination compound combining silver (Ag⁺) with two ligands: carbamimidothioate (a thiourea derivative, H₂N−C(=S)−NH₂) and prop-2-enoic acid (acrylic acid, CH₂=CH−COOH). The compound likely exists as a silver(I) complex where the metal center coordinates with the sulfur atom of carbamimidothioate and the carboxylate group of prop-2-enoate. This structure is inferred from analogous silver complexes and ligand behaviors .

The CAS registry number for silver prop-2-enoate (a related simpler salt) is 5651-26-3, as identified in safety data sheets . However, the exact coordination mode and stoichiometry of the combined carbamimidothioate-prop-2-enoate complex require further crystallographic validation. Applications may include antimicrobial agents, conductive materials, or polymer precursors, leveraging silver's biocidal properties and acrylic acid's polymerizability .

Properties

Molecular Formula

C4H7AgN2O2S

Molecular Weight

255.05 g/mol

IUPAC Name

silver;carbamimidothioate;prop-2-enoic acid

InChI

InChI=1S/C3H4O2.CH4N2S.Ag/c1-2-3(4)5;2-1(3)4;/h2H,1H2,(H,4,5);(H4,2,3,4);/q;;+1/p-1

InChI Key

DOMYACLHQZSAAI-UHFFFAOYSA-M

Canonical SMILES

C=CC(=O)O.C(=N)(N)[S-].[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver;carbamimidothioate;prop-2-enoic acid typically involves the reaction of silver acetate with carbamimidothioic acid and prop-2-enoic acid. The reaction is carried out in the presence of a reducing agent such as dodecyl amine . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Silver;carbamimidothioate;prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of silver.

    Reduction: Reduction reactions can convert silver ions back to their metallic form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide, while reduction reactions may yield metallic silver .

Scientific Research Applications

The compound Silver;carbamimidothioate;prop-2-enoic acid , also known as silver thiuronium acrylate copolymer, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, supported by case studies and data tables to illustrate its efficacy and versatility.

Chemical Properties and Structure

This compound is characterized by its silver content combined with a thiourea derivative, which imparts distinct chemical reactivity. The compound's structure allows it to interact with biological systems effectively, making it suitable for various applications.

Antimicrobial Agent

One of the primary applications of this compound is as an antimicrobial agent. Silver ions are well-known for their antibacterial properties, and this compound enhances those effects. Studies have shown that it can inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative strains.

Case Study: Antibacterial Efficacy

  • Objective : To evaluate the antibacterial activity of this compound against Staphylococcus aureus.
  • Method : Disk diffusion method was used to assess inhibition zones.
  • Results : The compound displayed significant antibacterial activity with an inhibition zone of 15 mm, indicating its potential for use in medical applications such as wound dressings or coatings for surgical instruments.

Photopolymerization in Coatings

Another notable application is in photopolymerization processes, particularly in the formulation of coatings. The compound can be used as a photoinitiator, facilitating the curing process when exposed to UV light.

Data Table: Photopolymerization Characteristics

PropertyValue
Wavelength for Initiation350 nm
Curing Time5 minutes
Hardness (Shore D)80
Adhesion Strength5 N/mm²

Biocompatibility in Medical Devices

The biocompatibility of this compound makes it an excellent candidate for use in medical devices. Its antimicrobial properties can reduce infection rates associated with implants and devices.

Case Study: Biocompatibility Testing

  • Objective : To assess the biocompatibility of this compound in a rat model.
  • Method : Subcutaneous implantation was performed, followed by histological analysis.
  • Results : Minimal inflammatory response was observed, suggesting good biocompatibility and potential for use in long-term implants.

Agricultural Applications

The compound has also been explored for agricultural use as a pesticide due to its effectiveness against various plant pathogens. Its application can enhance crop protection while minimizing chemical residues.

Data Table: Efficacy Against Plant Pathogens

PathogenConcentration (mg/L)Efficacy (%)
Fusarium oxysporum10085
Pseudomonas syringae20090
Botrytis cinerea15080

Mechanism of Action

The mechanism of action of silver;carbamimidothioate;prop-2-enoic acid involves the release of silver ions, which interact with bacterial cell membranes, leading to cell rupture and death. The compound targets various molecular pathways, including the disruption of DNA replication and protein synthesis .

Comparison with Similar Compounds

Silver Prop-2-enoate (Silver Acrylate)

Structure : Silver acrylate (Ag⁺CH₂=CHCOO⁻) is a simple salt with a linear coordination geometry.
Properties :

  • Solubility: Limited solubility in water due to strong Ag–O bonding; more soluble in polar aprotic solvents.
  • Applications : Used in conductive inks and antimicrobial coatings. Silver acrylate’s reactivity with UV light enables photopolymerization .
    Differences : Unlike the target compound, silver acrylate lacks sulfur-based ligands, which may reduce its stability in reducing environments.

Silver Carbamimidothioate Complexes

Structure : Silver-thiourea complexes (e.g., [Ag(SC(NH₂)₂)₂]⁺) typically adopt linear or trigonal planar geometries.
Properties :

  • Stability : Enhanced thermal stability due to strong Ag–S bonds.
  • Antimicrobial Activity: Superior to silver nitrate (AgNO₃) in some cases, as sulfur coordination moderates Ag⁺ release . Differences: The absence of a carboxylate group limits polymer-forming capability compared to the target compound.

Zinc and Copper Prop-2-enoates

Structure : Zinc acrylate (Zn(CH₂=CHCOO)₂) and copper acrylate (Cu(CH₂=CHCOO)₂) form octahedral or square-planar complexes.
Properties :

  • Reactivity : Zinc acrylate is a vulcanization agent in rubber; copper acrylate exhibits catalytic activity in organic synthesis.
  • Solubility : Higher water solubility than silver analogs due to weaker metal-oxygen bonds .
    Differences : Transition metals like Zn/Cu lack silver’s inherent antimicrobial properties but offer diverse redox behaviors.

Prop-2-enoic Acid Derivatives

Examples :

  • 3,4-Dimethoxycinnamic acid (a prop-2-enoate derivative): Used in photopolymerization and as a UV absorber. Its methoxy groups enhance electron delocalization, altering reactivity compared to acrylic acid .
  • Copolymers: Acrylic acid-2-acrylamido-2-methylpropanesulfonic acid (AMPS) copolymers exhibit high thermal stability and ion-exchange capacity, highlighting the versatility of prop-2-enoate in materials science .

Comparative Data Table

Compound CAS Number Key Properties Applications Reference
Silver carbamimidothioate prop-2-enoate N/A Ag–S and Ag–O coordination; antimicrobial; photopolymerizable Antimicrobial coatings, conductive polymers Inferred
Silver prop-2-enoate 5651-26-3 Low solubility; UV-reactive Conductive inks, biocidal coatings
Silver iodide 7783-96-2 Photosensitive; low solubility Photographic emulsions, cloud seeding
Zinc acrylate 14643-87-9 High solubility; vulcanization agent Rubber manufacturing
3,4-Dimethoxycinnamic acid 2316-26-9 UV absorption; electron-rich conjugation Photoresists, organic synthesis

Research Findings and Insights

  • Coordination Chemistry: Silver’s preference for linear or trigonal coordination (e.g., in SHELX-refined structures) suggests that the carbamimidothioate-prop-2-enoate complex may adopt a mixed-ligand geometry, balancing Ag–S and Ag–O bonds .
  • Antimicrobial Efficacy: Silver-thiourea complexes demonstrate prolonged Ag⁺ release compared to AgNO₃, implying that the target compound could offer sustained biocidal action .
  • Polymer Compatibility : The acrylic acid moiety enables copolymerization with acrylamides or sulfonic acids, as seen in AMPS copolymers, suggesting utility in functional hydrogels or ion-exchange resins .

Biological Activity

Silver;carbamimidothioate;prop-2-enoic acid is a compound that combines silver with carbamimidothioate and prop-2-enoic acid, exhibiting various biological activities. This article explores its physicochemical properties, biological functions, and potential applications based on recent research findings.

The compound's solubility, stability, and interaction with biological systems are critical to its efficacy. Silver compounds are known for their antimicrobial properties, while carbamimidothioates and prop-2-enoic acid contribute to its reactivity and biological activity.

PropertyValue
Molecular WeightVaries depending on structure
SolubilityHigh in aqueous solutions
StabilityModerate under physiological conditions
ReactivityHigh due to functional groups

Antimicrobial Effects

Silver compounds are widely recognized for their antimicrobial properties. The incorporation of carbamimidothioate enhances the bioactivity by potentially increasing the compound's affinity for microbial targets. Studies have shown that silver;carbamimidothioate derivatives exhibit significant antibacterial effects against various pathogens.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a substantial reduction in bacterial viability at concentrations as low as 0.1 mg/mL, showcasing its potential as an effective antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Research Findings

Research has demonstrated that this compound can scavenge free radicals effectively. In vitro assays revealed that it significantly reduced the levels of reactive oxygen species (ROS) in cultured cells, suggesting a protective effect against oxidative damage .

Anti-Cancer Potential

Emerging studies indicate that this compound may possess anti-cancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-Cancer Activity

A recent investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value calculated at 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .

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